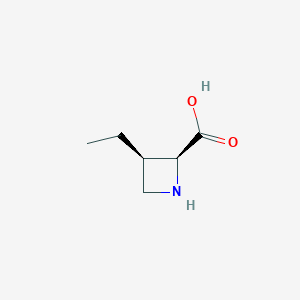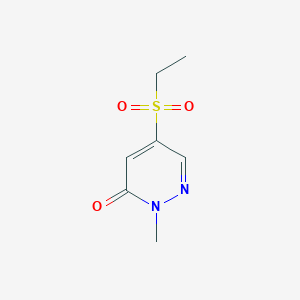
(2S,3R)-3-Ethylazetidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-Ethylazetidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid It is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Ethylazetidine-2-carboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of Garner’s aldehyde as a starting material, followed by a series of reactions including Horner-Wadsworth-Emmons reaction and diastereoselective 1,4-addition of lithium dialkylcuprates . The overall yield of this method ranges from 52-65%.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and cost-effectiveness. Flow microreactor systems could be employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-3-Ethylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: These involve the replacement of one functional group with another.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions, and conditions may involve polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution might yield various substituted azetidine derivatives, while oxidation could produce carboxylic acids or ketones.
Applications De Recherche Scientifique
(2S,3R)-3-Ethylazetidine-2-carboxylic acid has several applications in scientific research:
Biology: The compound can be incorporated into peptides to study protein structure and function.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (2S,3R)-3-Ethylazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This can lead to inhibition or activation of enzymatic pathways, depending on the specific target .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Methylglutamate: Another non-proteinogenic amino acid with similar synthetic routes and applications.
(2S,3R)-3-Hydroxypiperidine-2-carboxylic acid: Found in collagen and important for connective tissue stability.
Uniqueness
(2S,3R)-3-Ethylazetidine-2-carboxylic acid is unique due to its azetidine ring, which imparts distinct chemical properties and reactivity compared to other amino acids. This makes it particularly valuable in the synthesis of novel compounds with potential therapeutic applications.
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(2S,3R)-3-ethylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
Clé InChI |
WIBJWJCHZIGABR-UHNVWZDZSA-N |
SMILES isomérique |
CC[C@@H]1CN[C@@H]1C(=O)O |
SMILES canonique |
CCC1CNC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester](/img/structure/B12926967.png)








![2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927017.png)

